(R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
Overview
Description
®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a methoxy(methyl)amino group, and a carbamate moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and ®-2-bromo-1-(methoxy(methyl)amino)propane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. A suitable base, such as sodium hydride or potassium carbonate, is used to deprotonate the carbamate, facilitating nucleophilic substitution with the bromo compound.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The methoxy(methyl)amino group may also participate in hydrogen bonding or hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The racemic mixture of the compound.
tert-Butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The (S)-enantiomer of the compound.
tert-Butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: Analogous compounds with different substituents on the amino group.
Uniqueness
®-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is unique due to its chiral nature, which can impart specific biological activity and selectivity. The presence of the tert-butyl group provides steric hindrance, enhancing stability and resistance to hydrolysis. The methoxy(methyl)amino group offers versatility in chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQIGBOSLQHOBT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634808 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146553-06-2 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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